3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
2728122-49-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-11(14)8-9-5-4-6-10(7-9)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |
InChI Key |
BREHFAOLUNFIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 3 2 Tert Butoxy 2 Oxoethyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid, several key disconnections can be envisioned.
One primary disconnection involves the carboxylic acid group on the benzene (B151609) ring. This suggests that a precursor with a different functional group at the 3-position could be transformed into the carboxylic acid in a late-stage functionalization step. For instance, the oxidation of an alkyl group, such as a methyl or ethyl group, on the benzene ring can yield the desired carboxylic acid. khanacademy.orgscribd.com This approach is a common and effective method for introducing carboxylic acid functionalities onto aromatic rings. researchgate.netresearchgate.net
Another strategy involves the hydrolysis of a nitrile or an ester group at the 3-position. While effective, this approach requires careful selection of reaction conditions to avoid the simultaneous hydrolysis of the tert-butyl ester.
The tert-butyl ester moiety is a critical feature of the target molecule. A key retrosynthetic disconnection, therefore, involves the formation of this ester. This can be achieved through the esterification of the corresponding carboxylic acid, 3-(carboxymethyl)benzoic acid. researchgate.net The use of tert-butyl alcohol in the presence of an acid catalyst is a standard method for this transformation. researchgate.net However, care must be taken to avoid harsh conditions that could lead to the decomposition of the starting material or product. nih.gov
Alternatively, the tert-butyl group can be introduced as a protecting group for the acetic acid side chain early in the synthesis. This strategy simplifies subsequent transformations by preventing unwanted reactions at the side-chain carboxylic acid.
The connection between the acetic acid side chain and the benzoic acid core represents another significant disconnection point. This bond can be formed through various aromatic substitution reactions. One common approach is the Friedel-Crafts acylation of a suitable benzene derivative with a reagent that can be converted to the acetic acid side chain.
Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, could be employed to attach the side chain to the aromatic ring. These methods offer high efficiency and functional group tolerance. nih.gov
De Novo Synthesis Routes
Based on the retrosynthetic analysis, several de novo synthesis routes can be designed to prepare this compound. These can be broadly categorized as linear or convergent strategies.
A linear synthesis involves the sequential modification of a starting material through a series of reactions. A plausible linear sequence for the target molecule could begin with 3-methylbenzoic acid. scribd.comtruman.edulibretexts.org
A Potential Linear Synthetic Route:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Bromination | N-Bromosuccinimide (NBS), light | 3-(Bromomethyl)benzoic acid |
| 2 | Cyanation | Sodium cyanide (NaCN) | 3-(Cyanomethyl)benzoic acid |
| 3 | Hydrolysis | Acid or base catalysis | 3-(Carboxymethyl)benzoic acid |
| 4 | Esterification | tert-Butanol (B103910), acid catalyst | This compound |
A convergent strategy for this compound could involve the synthesis of two key intermediates: a protected 3-halobenzoic acid and a tert-butyl acetate (B1210297) derivative suitable for coupling.
A Potential Convergent Synthetic Route:
| Fragment 1 Synthesis | Reaction | Reagents and Conditions | Intermediate |
| 1a | Protection of Carboxylic Acid | e.g., Benzyl (B1604629) bromide | 3-Bromobenzyl benzoate |
| Fragment 2 Synthesis | Reaction | Reagents and Conditions | Intermediate |
| 2a | Enolate Formation | Lithium diisopropylamide (LDA) | Lithium enolate of tert-butyl acetate |
| Coupling and Deprotection | Reaction | Reagents and Conditions | Product |
| 3 | Palladium-catalyzed Coupling | Pd catalyst, ligand | 3-[2-(tert-butoxy)-2-oxoethyl]benzyl benzoate |
| 4 | Deprotection | Hydrogenolysis (H2, Pd/C) | This compound |
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically optimized include the choice of solvent, the catalyst system, reaction temperature, and pressure.
The choice of solvent can significantly influence the rate and selectivity of the esterification reaction. The solvent's polarity, boiling point, and its ability to dissolve both the reactants and catalysts are critical factors. For the selective tert-butylation of 3-(carboxymethyl)benzoic acid, a range of solvents could be considered. Non-polar aprotic solvents are often favored in esterification reactions to minimize side reactions.
The reaction kinetics are influenced by the concentration of reactants and the catalyst, as well as the temperature. Understanding the kinetics allows for the determination of the optimal reaction time to achieve high conversion without promoting the formation of undesired byproducts, such as the di-tert-butyl ester or other impurities.
Table 1: Illustrative Solvent Effects on the Yield of Mono-tert-butyl Esterification of a Phenylacetic Acid Derivative
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Yield (%) |
| Dichloromethane (B109758) (DCM) | 9.1 | 39.6 | 70-80 |
| Tetrahydrofuran (B95107) (THF) | 7.5 | 66 | 65-75 |
| Acetonitrile (B52724) | 37.5 | 81.6 | 50-60 |
| Toluene | 2.4 | 110.6 | 75-85 |
| Dimethylformamide (DMF) | 36.7 | 153 | 40-50 |
| Note: This table presents typical data for analogous reactions and serves as an illustrative guide. Actual yields for the synthesis of this compound may vary. |
The catalyst is a cornerstone of the selective synthesis of this compound. The Steglich esterification is a commonly employed method for the formation of tert-butyl esters under mild conditions, which is particularly advantageous for substrates that are sensitive to acid. organic-chemistry.orgwikipedia.org This method typically utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by tert-butanol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The design of more advanced catalysts, including custom ligands for metal-based catalysts, could further enhance selectivity and reaction efficiency, though this is a more complex approach.
Recent advancements have also explored the use of solid acid catalysts, which offer advantages in terms of separation and reusability, aligning with green chemistry principles.
Table 2: Comparison of Catalyst Systems for tert-Butylation of Carboxylic Acids
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| DCC/DMAP | Room temperature, aprotic solvent | Mild conditions, high yields for sterically hindered alcohols | Formation of insoluble DCU byproduct can complicate purification |
| Solid Acid Catalysts (e.g., Zeolites, Resins) | Elevated temperatures | Easy separation, reusable | May require higher temperatures, potential for lower selectivity |
| Biocatalysts (e.g., Lipases) | Mild temperatures, often in organic or biphasic media | High selectivity, environmentally friendly | Can be expensive, may have limited stability |
| Note: This table provides a general comparison for analogous reactions. |
Temperature is a critical parameter that affects both the reaction rate and selectivity. For the Steglich esterification, the reaction is typically conducted at or below room temperature to minimize side reactions, such as the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea. organic-chemistry.org
In contrast, reactions employing solid acid catalysts may necessitate elevated temperatures to achieve a reasonable reaction rate. The influence of pressure is generally less significant for liquid-phase reactions unless volatile reagents are used or if the reaction equilibrium is sensitive to pressure changes. For the tert-butylation of 3-(carboxymethyl)benzoic acid, the reaction is typically performed at atmospheric pressure.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by considering these principles.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The E-Factor (Environmental Factor) is the ratio of the mass of waste to the mass of the desired product. For the Steglich esterification, while often providing good yields, the atom economy can be relatively low due to the formation of the DCU byproduct, which has a high molecular weight. rsc.org
Calculating the theoretical atom economy for the DCC-mediated esterification of 3-(carboxymethyl)benzoic acid with tert-butanol:
Desired Product: this compound (C₁₃H₁₆O₄, MW = 252.27 g/mol )
Reactants: 3-(carboxymethyl)benzoic acid (C₉H₈O₄, MW = 180.16 g/mol ) + tert-butanol (C₄H₁₀O, MW = 74.12 g/mol ) + DCC (C₁₃H₂₂N₂, MW = 206.33 g/mol )
Byproduct: Dicyclohexylurea (C₁₃H₂₄N₂O, MW = 224.34 g/mol ) + Water (H₂O, MW = 18.02 g/mol ) - though water is consumed by DCC.
The atom economy would be calculated as: [MW of product / (MW of all reactants)] x 100.
Efforts to improve the atom economy and reduce the E-factor could involve the development of catalytic methods that avoid the use of stoichiometric coupling agents like DCC.
The starting material, 3-(carboxymethyl)benzoic acid, is typically derived from petrochemical sources. A greener approach would involve its synthesis from renewable feedstocks. While direct bio-based routes to this specific molecule are not yet well-established, research into the production of aromatic compounds from lignin, a component of biomass, is an active area of investigation.
The choice of solvent is another key aspect of green chemistry. Traditional solvents like dichloromethane (DCM) and dimethylformamide (DMF) are effective but pose environmental and health risks. rsc.org The exploration of more environmentally benign solvents, such as esters (e.g., ethyl acetate, tert-butyl acetate) or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a significant step towards a greener synthesis. rsc.org Solvent-free reaction conditions, where one of the reactants acts as the solvent, are also a highly desirable green alternative.
Catalyst Recycling and Reusability
The economic viability and environmental impact of synthesizing this compound are significantly influenced by the ability to recycle and reuse the catalysts employed in its production. The primary synthetic route to this compound involves the selective mono-esterification of isophthalic acid. In this context, the choice of catalyst plays a pivotal role not only in achieving high selectivity and yield but also in ensuring sustainable manufacturing processes through effective catalyst recovery and multiple reuse cycles.
Heterogeneous catalysts are particularly advantageous for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst regeneration and reuse. nih.gov This section explores the reusability of various catalysts applicable to the synthesis of this compound, drawing on findings from related esterification reactions.
Heterogeneous Acid Catalysts:
Solid acid catalysts are a cornerstone of green chemistry approaches to esterification. researchgate.net Their insolubility in the reaction medium allows for straightforward recovery by filtration.
Alumina (B75360) (Al₂O₃): Alumina has been effectively utilized as a heterogeneous catalyst for the selective monomethyl esterification of linear dicarboxylic acids. rsc.orgresearchgate.net The bifunctional nature of alumina, possessing both acidic and basic sites, is credited for its selectivity. rsc.orgresearchgate.net A key advantage of using alumina is its potential for recycling. After a reaction cycle, the catalyst can be filtered off, washed with a suitable solvent to remove any adsorbed organic residues, and dried before being used in subsequent reactions. While specific data on its reuse in the synthesis of the title compound is not available, the principle of its application in selective mono-esterification suggests a strong potential for recyclability.
Zinc Oxide (ZnO) based catalysts: Zinc oxide, often supported on materials like alumina (ZnO/Al₂O₃), has been investigated as a recyclable catalyst for the deacidification of vacuum gas oil via esterification. researchgate.net Studies have shown that such catalysts can be magnetically separable and exhibit good stability, retaining a significant percentage of their initial activity after five cycles. researchgate.net In the esterification of fatty acids, simple zinc(II) salts have also been shown to be effective and recyclable catalysts, where the catalyst can be recovered by filtration and reused without a complex reactivation procedure. nih.gov
The following table summarizes the reusability of various heterogeneous catalysts in relevant esterification reactions, providing an indication of their potential performance in the synthesis of this compound.
| Catalyst System | Reactants | Reusability (Number of Cycles) | Reference |
| Modified H-ZSM-5 | Levulinic acid and n-butanol | 6 | mdpi.com |
| Modified H-ZSM-5 | Citric acid and ethanol | 6 | mdpi.com |
| ZnO/Al₂O₃ | Oleic acid | 5 | researchgate.net |
| Zinc Oxide | Pelargonic acid and 2-ethylhexyl alcohol | Multiple | nih.gov |
Homogeneous Catalysts:
While heterogeneous catalysts are generally preferred for ease of recycling, some processes for preparing tert-butyl esters utilize homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid. google.com The recovery and reuse of these catalysts are more challenging as they are soluble in the reaction mixture. google.com However, strategies can be employed to recover a portion of the catalyst. For instance, in some industrial processes, a part of the reaction mixture containing the catalyst can be recycled back into the reactor. google.com
The development of recyclable catalytic systems is a continuous area of research. The application of these principles to the synthesis of this compound is crucial for developing a more sustainable and cost-effective manufacturing process. The use of robust heterogeneous catalysts like zeolites and supported metal oxides appears to be a promising direction for achieving high catalyst reusability in this specific transformation.
Advanced Reactivity and Transformation of 3 2 Tert Butoxy 2 Oxoethyl Benzoic Acid
Ester Hydrolysis and Deprotection Strategies
Acid-catalyzed hydrolysis of the tert-butyl ester proceeds through a mechanism that leverages the stability of the tertiary carbocation intermediate. acsgcipr.org This reaction is typically carried out in the presence of strong acids. The general mechanism involves protonation of the ester carbonyl, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or undergoes elimination to form isobutylene (B52900). acsgcipr.org
A variety of acidic conditions can be employed for the deprotection of tert-butyl esters. acsgcipr.org Common reagents include trifluoroacetic acid (TFA), often used neat or in a co-solvent like dichloromethane (B109758) (DCM), formic acid, and p-toluenesulfonic acid. acsgcipr.org The choice of acid and reaction conditions can be tuned to achieve selectivity in the presence of other acid-labile groups. acsgcipr.org
Table 1: Typical Conditions for Acid-Catalyzed Deprotection of tert-Butyl Esters
| Reagent(s) | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours |
| Formic Acid | - | Room Temperature | 12-24 hours |
| p-Toluenesulfonic Acid | Toluene | Reflux | 4-8 hours |
| Anhydrous HCl | Dioxane / Diethyl Ether | 0 °C to Room Temperature | 1-3 hours |
This table presents generalized conditions and may require optimization for specific substrates.
Base-mediated saponification of tert-butyl esters is generally challenging due to the steric hindrance around the carbonyl group, which impedes the nucleophilic attack by the hydroxide (B78521) ion. organic-chemistry.org However, under specific conditions, saponification can be achieved. The use of powdered potassium hydroxide (KOH) in a solvent like tetrahydrofuran (B95107) (THF) has been reported to be effective for the cleavage of tert-butyl benzoates at ambient temperatures. organic-chemistry.org This method offers a safer alternative to previously reported hazardous procedures. organic-chemistry.org The reaction proceeds via a BAC2 mechanism, where the hydroxide ion attacks the carbonyl carbon. organic-chemistry.org
Table 2: Conditions for Base-Mediated Saponification of Hindered Esters
| Reagent(s) | Solvent | Temperature | Notes |
| Powdered KOH | Tetrahydrofuran (THF) | Room Temperature | Effective for sterically hindered esters like tert-butyl benzoates. organic-chemistry.org |
| Sodium Hydroxide | THF/Water | Room Temperature | Generally slow for tert-butyl esters. masterorganicchemistry.com |
This table presents generalized conditions and may require optimization for specific substrates.
In complex molecules, the presence of multiple functional groups necessitates chemo-selective deprotection methods. For 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid, it is often desirable to cleave the tert-butyl ester without affecting other sensitive functionalities. One such method involves the use of silica (B1680970) gel in refluxing toluene, which has been shown to selectively cleave tert-butyl esters in good yields while leaving tert-butyl ethers and other ester types intact. researchgate.net This method is particularly mild and avoids the use of strong acids or bases.
Another approach for selective deprotection involves the use of cerium(III) chloride heptahydrate in combination with sodium iodide in acetonitrile (B52724). This system has been demonstrated to selectively deprotect tert-butyl esters in the presence of other protecting groups like N-Boc. libretexts.org
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of transformations, including amidation and reduction.
The formation of an amide bond from the carboxylic acid is a fundamental transformation in organic synthesis, particularly in the preparation of biologically active molecules. This reaction typically requires the activation of the carboxylic acid. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govchemistrysteps.comresearchgate.net These additives help to suppress side reactions and improve reaction rates. nih.gov Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). nih.gov
The general strategy involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive acylating intermediate, which is then readily attacked by the amine to form the amide bond. chemistrysteps.com These methods are widely used in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amine of another. masterorganicchemistry.comwikipedia.orgdu.ac.in
Table 3: Common Coupling Agents for Amidation of Benzoic Acid Derivatives
| Coupling Agent | Additive(s) | Solvent | Typical Reaction Conditions |
| EDC | HOBt, DIPEA | DMF, DCM | Room Temperature, 12-24 hours. nih.govresearchgate.net |
| DCC | DMAP | DCM | 0 °C to Room Temperature, 4-12 hours. chemistrysteps.com |
| HATU | DIPEA | DMF | Room Temperature, 2-6 hours. nih.govnih.gov |
| TiCl4 | Pyridine | Dichloromethane | Reflux, 12 hours. nih.gov |
This table presents generalized conditions and may require optimization for specific substrates.
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols:
Strong reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce the carboxylic acid to a primary alcohol. pearson.comdoubtnut.commasterorganicchemistry.com However, LiAlH4 is a very powerful and unselective reagent that would also reduce the tert-butyl ester. libretexts.orgmasterorganicchemistry.com For the selective reduction of the carboxylic acid in the presence of the ester, milder and more selective reagents are required. Borane (BH3), typically used as a complex with tetrahydrofuran (BH3·THF), is a well-established reagent for the selective reduction of carboxylic acids in the presence of esters. researchgate.netreddit.com Other methods include the use of sodium borohydride (B1222165) in the presence of a Lewis acid or after conversion of the carboxylic acid to a more reactive species. researchgate.netias.ac.in A combination of sodium borohydride and bromine has also been reported for the direct reduction of benzoic acids to benzyl (B1604629) alcohols. sci-hub.se
Reduction to Aldehydes:
The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are themselves readily reduced. This often requires a two-step approach, such as reduction to the primary alcohol followed by oxidation with a mild oxidizing agent. chemistrysteps.com Alternatively, one-pot methods have been developed. These typically involve the in-situ conversion of the carboxylic acid to a reactive intermediate, such as a silyl (B83357) ester or an N-acylurea, followed by reduction with a hindered hydride source like diisobutylaluminum hydride (DIBAL-H) at low temperatures. chemistrysteps.comlouisville.edu Catalytic methods using nickel or other transition metals have also been reported for the direct conversion of carboxylic acids to aldehydes. organic-chemistry.org
Table 4: Reagents for the Reduction of Aromatic Carboxylic Acids
| Desired Product | Reagent(s) | Selectivity | Typical Conditions |
| Primary Alcohol | BH3·THF | Selective for carboxylic acid over ester. reddit.com | THF, 0 °C to Reflux |
| Primary Alcohol | LiAlH4 | Reduces both carboxylic acid and ester. libretexts.orgmasterorganicchemistry.com | THF, 0 °C to Reflux |
| Aldehyde | DIBAL-H (after in-situ activation) | Can be selective under controlled conditions. chemistrysteps.comlouisville.edu | -78 °C to Room Temperature |
| Aldehyde | Nickel catalyst, silane (B1218182) reductant | Catalytic, good functional group tolerance. organic-chemistry.org | Varies with catalyst system |
This table presents generalized conditions and may require optimization for specific substrates.
Esterification and Anhydride (B1165640) Formation
The presence of a carboxylic acid group allows for classic transformations such as esterification and anhydride formation. These reactions can be performed selectively due to the differential reactivity of the carboxylic acid versus the stable tert-butyl ester.
Esterification: The carboxylic acid moiety can be readily esterified under various conditions. Standard Fischer-Speier esterification, involving refluxing in an alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄, TsOH), would yield the corresponding diester. Alternatively, milder conditions such as reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., Cs₂CO₃, DBU) can be employed to minimize potential transesterification or hydrolysis of the tert-butyl ester.
Anhydride Formation: The benzoic acid functionality can be converted into a symmetric anhydride by treatment with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or acetic anhydride at elevated temperatures. Mixed anhydrides can also be formed, for example, by reacting with an acyl chloride, which can then serve as an activated intermediate for subsequent nucleophilic acyl substitution reactions.
| Reaction Type | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Methyl Esterification | Methanol (CH₃OH), H₂SO₄ (cat.), Reflux | Methyl 3-[2-(tert-butoxy)-2-oxoethyl]benzoate | Classic Fischer esterification conditions. |
| Ethyl Esterification | Ethyl iodide (CH₃CH₂I), K₂CO₃, DMF | Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]benzoate | Milder conditions suitable for base-sensitive substrates. |
| Symmetric Anhydride Formation | Dicyclohexylcarbodiimide (DCC), CH₂Cl₂ | Bis(3-[2-(tert-butoxy)-2-oxoethyl]benzoyl) anhydride | The tert-butyl ester remains intact under these conditions. |
Decarboxylation Reactions in Specific Contexts
The decarboxylation of aromatic carboxylic acids is a challenging transformation that typically requires harsh conditions, such as very high temperatures, which can lead to decomposition. Conventional polar or radical decarboxylation methods often fail to provide a viable route to phenols directly from benzoic acids. nih.gov
However, recent advancements in catalysis have enabled decarboxylative functionalization under milder conditions. For instance, photoredox catalysis or transition-metal-catalyzed systems (e.g., using copper or silver salts) can facilitate the generation of an aryl radical from the carboxylate, which can then be trapped or undergo further reactions. nih.gov A notable method involves the photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates, which can lead to decarboxylative hydroxylation to form phenols at temperatures as low as 35 °C. nih.gov While not specifically documented for this compound, these modern methods represent the most plausible pathways for its decarboxylation.
Aromatic Ring Functionalization
The reactivity of the benzene (B151609) ring is governed by the electronic properties of its two substituents: the carboxylic acid (-COOH) and the tert-butoxycarbonylmethyl (-CH₂COOtBu) group.
Electrophilic Aromatic Substitution Pathways
Both the carboxylic acid and the ester-containing alkyl group are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution (EAS). uci.edu The carboxylic acid is a strongly deactivating group, while the -CH₂COOtBu group is weakly deactivating. Consequently, EAS reactions on this substrate are expected to be sluggish and require forcing conditions.
The incoming electrophile will be directed to the positions that are meta to both substituents. The primary sites for substitution are the C5 position (meta to the -COOH group) and the C2/C6 positions (ortho to the -COOH group and meta to the -CH₂COOtBu group). Due to the strong meta-directing effect of the carboxyl group, substitution is most likely to occur at C5.
| Reaction | Reagents | Major Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-[2-(tert-butoxy)-2-oxoethyl]-5-nitrobenzoic acid | Requires harsh conditions due to the deactivating nature of the ring. libretexts.org |
| Bromination | Br₂, FeBr₃ | 5-bromo-3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid | A Lewis acid catalyst is necessary to activate the halogen. lumenlearning.com |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-[2-(tert-butoxy)-2-oxoethyl]-5-sulfobenzoic acid | The reaction is typically reversible. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is highly unlikely to proceed. | The strongly deactivated ring is not nucleophilic enough for Friedel-Crafts reactions. uci.edu |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) provides a powerful alternative to EAS for regioselective functionalization. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The carboxylic acid group is recognized as a potent DMG. organic-chemistry.orgorganic-chemistry.org
By treating this compound with a strong, hindered base like lithium diisopropylamide (LDA) or a combination of s-butyllithium and TMEDA at low temperatures, deprotonation is expected to occur exclusively at the C2 position, which is ortho to the carboxylic acid directing group. organic-chemistry.org The resulting aryllithium intermediate can be trapped in situ with a wide variety of electrophiles, leading to 2,3-disubstituted benzoic acid derivatives.
| Electrophile | Reagent Example | Product at C2 Position |
|---|---|---|
| Iodine | I₂ | -I (Iodo) |
| Aldehyde/Ketone | (CH₃)₂C=O | -C(OH)(CH₃)₂ (Hydroxypropyl) |
| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxy) |
| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To make this compound amenable to these reactions, it must first be converted into a suitable precursor, typically an aryl halide or triflate.
This can be achieved through the methods described above. For example, electrophilic bromination would yield 5-bromo-3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid, while directed ortho metalation followed by quenching with iodine would produce 2-iodo-3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid. These halogenated derivatives can then participate in a variety of cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid would introduce a new aryl group, while a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent. Palladium-catalyzed C-H activation is also a potential, though more challenging, route for direct arylation. researchgate.netnih.gov
Derivatization and Analog Development of 3 2 Tert Butoxy 2 Oxoethyl Benzoic Acid
Synthesis of Structurally Modified Analogs
The creation of structurally modified analogs of 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is a key area of research, enabling the fine-tuning of its chemical and physical properties for various applications.
The benzoic acid moiety offers several sites for chemical alteration. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. For instance, treatment with chlorinating agents like thionyl chloride can convert the carboxylic acid into a highly reactive acid chloride, which can then be reacted with amines or alcohols to form amides or other esters, respectively. googleapis.com
Furthermore, the aromatic ring itself can be modified. While direct substitution on the already substituted ring can be complex, derivatives are often built from already modified starting materials. Research on related benzoic acid derivatives demonstrates that substituents such as halogens, nitro groups, or additional alkyl groups can be incorporated. googleapis.com For example, the synthesis of 2- and 3-substituted benzoic acid derivatives has been achieved through methods like the Ullmann condensation, reacting a halogenated benzoic acid with phenols or anilines in the presence of copper catalysts. researchgate.netresearchgate.net These strategies can be adapted to create a wide array of analogs from appropriately substituted starting materials.
The tert-butyl ester side chain provides another handle for chemical modification. The tert-butyl group is a common protecting group in organic synthesis because it is stable under many reaction conditions but can be selectively removed under acidic conditions. This deprotection unmasks a second carboxylic acid group, yielding 3-(carboxymethyl)benzoic acid.
This newly revealed carboxylic acid can then undergo further reactions. For example, it can be coupled with alcohols or amines to form esters or amides using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). acs.org This approach is fundamental in creating bioconjugates and other complex molecules.
Additionally, the entire tert-butyl acetate (B1210297) group can be replaced with other functionalities. An example of this is seen in the analog 3-(((2-(tert-butoxy)-2-oxoethyl)amino)methyl)benzoic acid , where the side chain is linked to the benzene (B151609) ring via a methylamino group instead of a direct carbon-carbon bond. bldpharm.com
| Analog Name | Structural Modification | Potential Application | Reference |
|---|---|---|---|
| 3-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)benzoic acid | The acetic acid side chain is linked via a methylamino group. | Building block for peptidomimetics. | bldpharm.com |
| 3-(Carboxymethyl)benzoic acid | Hydrolysis of the tert-butyl ester to a carboxylic acid. | Dicarboxylic acid linker. | General Knowledge |
| Analogs with heterocyclic rings | Conversion of the carboxylic acid to form rings like quinoxaline (B1680401) or thiazine. | Development of bioactive compounds. | ekb.eg |
Introducing heteroatoms (such as nitrogen, sulfur, or oxygen) or forming new cyclic structures are powerful strategies for creating analogs with novel properties. For instance, reacting aminobenzoic acid derivatives with cinnamoyl isothiocyanate can lead to thiourea (B124793) derivatives. These intermediates can then be cyclized to form various heterocyclic systems, including pyrimidines, quinoxalines, and thiazines. ekb.eg
The synthesis of acridone (B373769) derivatives, which are complex heterocyclic structures, often starts from substituted benzoic acids. acs.org These types of reactions, such as intramolecular cyclizations, showcase how the benzoic acid scaffold can be elaborated into more complex, polycyclic systems. The formation of such cyclic structures can significantly alter the molecule's shape, rigidity, and electronic properties.
Incorporation into Macrocycles and Supramolecular Structures
The rigid structure and hydrogen-bonding capabilities of benzoic acid derivatives make them excellent candidates for the construction of macrocycles and supramolecular assemblies. These are large, ordered structures formed through non-covalent interactions.
Research has shown that benzoic acids can self-assemble through hydrogen bonds between their carboxylic acid groups to form predictable patterns, such as dimers or chains. nih.gov When multiple benzoic acid groups are present on a single molecular platform, they can form extended two-dimensional networks, such as honeycomb-like structures. nih.gov The deliberate combination of hydrogen bonds with other interactions, like halogen bonds, allows for the precise construction of complex, multi-component architectures. nih.gov
While direct studies on the macrocyclization of this compound are not prevalent, related strategies provide a blueprint. For example, macrolactones, a class of macrocycles, have been synthesized through the reaction of benzynes (highly reactive intermediates derived from benzene) with carbon dioxide and other reagents. rsc.org The functional groups on this compound could potentially be used to link multiple units together to form large cyclic structures. The development of catalysts that utilize supramolecular interactions, such as hydrogen bonding, to accelerate reactions on benzoic acid derivatives further highlights the synergy between this class of molecules and supramolecular chemistry. nih.gov
Conjugation Strategies for Material Science Applications
In material science, conjugation is the process of attaching molecules to surfaces, polymers, or nanoparticles to impart specific functions. The carboxylic acid group of this compound is an ideal anchor for such applications.
A widely used method for conjugation is the activation of the carboxylic acid with carbodiimides, like EDC, to form a reactive intermediate that readily couples with primary amines on other molecules or materials. nih.gov This forms a stable amide bond and is a common strategy for immobilizing biomolecules. nih.gov This chemistry allows for the attachment of the benzoic acid derivative to a wide range of materials, including those used in drug delivery systems and diagnostics. nih.gov
Furthermore, chemically fueled reaction cycles can be used to transiently activate the carboxylic acid group. acs.org This process, driven by a chemical fuel like a carbodiimide (B86325), can temporarily create a more reactive species (an anhydride (B1165640) or an ester), which can then react with a target material before reverting to its original carboxylic acid state. acs.org This approach allows for the dynamic and controlled assembly of materials. The ability to modify nucleic acids and other biomolecules at their termini also opens up possibilities for conjugation with benzoic acid derivatives for therapeutic and diagnostic applications. mdpi.comnih.gov
Advanced Spectroscopic and Structural Characterization Techniques in Research
High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of "3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid," providing its exact molecular weight and elemental composition. HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, which allows for the unambiguous determination of the molecular formula from the monoisotopic mass. For "this compound" (C13H16O4), the expected monoisotopic mass is approximately 236.1049 g/mol .
In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments are used to elucidate fragmentation pathways. While specific fragmentation data for this exact compound is not widely published, the fragmentation pattern can be predicted based on its functional groups: a benzoic acid moiety, an ethyl linker, and a tert-butyl ester.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely involve:
Loss of the tert-butyl group: A characteristic loss of a tert-butyl radical or isobutylene (B52900) from the ester, resulting in a prominent fragment ion. The loss of a tert-butyl cation ([C4H9]+) would result in a peak at m/z 57.
Cleavage of the ester group: Fragmentation of the C-O bond of the ester can occur.
Decarboxylation: Loss of the carboxylic acid group (COOH) as a neutral molecule. For carboxylic acids, fragments corresponding to [M-OH]+ and [M-COOH]+ are common.
Fragmentation of the aromatic ring: Cleavage of the benzene (B151609) ring structure, though typically requiring higher energy.
The study of fragmentation patterns is essential for confirming the connectivity of the molecule and for distinguishing it from structural isomers.
Table 1: Predicted Prominent Mass Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [M]+ | 236.10 | Molecular Ion |
| [M-C4H9]+ | 179.05 | Loss of the tert-butyl group |
| [M-OC(CH3)3]+ | 163.04 | Loss of the tert-butoxy (B1229062) group |
| [COOH]+ | 45.00 | Carboxyl fragment |
| [C4H9]+ | 57.07 | tert-Butyl cation |
Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of "this compound" in solution. While standard 1D ¹H and ¹³C NMR provide initial information, multi-dimensional NMR techniques are required for unambiguous assignment of all proton and carbon signals, especially in complex molecules.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing which protons are adjacent to each other. For instance, it would show correlations between the protons on the ethyl chain and those on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the ¹³C peaks based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different functional groups, such as linking the ethyl chain to the aromatic ring and to the tert-butoxy group.
Solid-State NMR (ssNMR): This technique provides structural information on the compound in its solid, crystalline form. It is particularly useful when single crystals for X-ray diffraction are not available or when studying polymorphism. Solid-state ¹³C NMR can reveal the presence of different crystalline forms by showing distinct chemical shifts for the carbon atoms in each form. For carboxylic acids like benzoic acid, ssNMR can also provide information on hydrogen bonding interactions in the solid state.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165 - 185 |
| Aromatic (Ar-H) | 7.2 - 8.2 | 125 - 140 |
| Methylene (Ar-CH2) | ~3.7 | ~35 |
| Ester Carbonyl (C=O) | - | 168 - 175 |
| tert-Butyl (C(CH3)3) | ~1.4 | ~28 |
| Quaternary Carbon (C(CH3)3) | - | ~81 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and other molecular features.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique requires a single, well-ordered crystal of the compound. When successful, it provides precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and crystal packing.
For "this compound," a key feature of its crystal structure would be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. Like benzoic acid, it is expected to form centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. The bulky tert-butyl group would also significantly influence how the molecules pack in the crystal lattice.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Complex Systems
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: In the FT-IR spectrum of "this compound," characteristic absorption bands would confirm the presence of its key functional groups.
The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer.
The C=O stretch of the carboxylic acid will be observed around 1710-1680 cm⁻¹.
The C=O stretch of the tert-butyl ester will appear at a higher frequency, typically around 1750-1730 cm⁻¹.
C-O stretching vibrations for the acid and ester will be present in the 1300-1000 cm⁻¹ region.
Bands corresponding to the aromatic ring (C=C stretches, C-H bends) will also be visible.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching bands are also visible in Raman spectra. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of non-polar groups can be more intense in Raman than in IR, which can be useful for a complete vibrational analysis.
Table 3: Key Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 |
| Ester | C=O Stretch | 1750 - 1730 |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 |
| Carboxylic Acid/Ester | C-O Stretch | 1300 - 1000 |
Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC-MS, GC-MS beyond basic identification)
Advanced chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful combination for analyzing non-volatile compounds like "this compound." HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components then enter a mass spectrometer for detection and identification. This technique is highly sensitive and can be used to quantify the purity of the compound and identify trace impurities by their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would typically need to be derivatized to increase its volatility, for example, by converting the carboxylic acid to a more volatile ester. GC-MS separates compounds based on their boiling points and interaction with the stationary phase. The coupled mass spectrometer then provides mass spectra of the separated components, allowing for their identification. This technique is particularly effective for separating and identifying volatile isomers and byproducts from the synthesis.
These advanced chromatographic methods go beyond simple identification and are crucial for quality control, ensuring the compound meets the high purity standards required for research applications.
Computational and Theoretical Chemistry Studies of 3 2 Tert Butoxy 2 Oxoethyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and, by extension, the chemical behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
By mapping the potential energy surface, DFT can also identify transition states and calculate activation barriers for conformational changes, such as the rotation around the C-C single bonds in the ethyl benzoate moiety. This provides insight into the molecule's flexibility and the energy required for different spatial arrangements.
Table 1: Illustrative Predicted Geometrical Parameters for 3-[2-(tert-butoxy)-2-oxoethyl]benzoic Acid using DFT (Note: This data is illustrative, based on typical values for substituted benzoic acids, as specific computational studies on this molecule are not publicly available.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C(carboxyl) | O(hydroxyl) | - | - | 1.35 |
| C(aromatic) | C(carboxyl) | - | - | 1.49 | |
| C(aromatic) | C(methylene) | - | - | 1.51 | |
| O(ester) | C(tert-butyl) | - | - | 1.48 | |
| Bond Angle (°) | C(aromatic) | C(carboxyl) | O(hydroxyl) | - | 119.5 |
| O(carbonyl) | C(ester) | O(ester) | - | 124.0 | |
| C(aromatic) | C(methylene) | C(ester) | - | 112.0 | |
| Dihedral Angle (°) | C(aromatic) | C(aromatic) | C(carboxyl) | O(carbonyl) | 15.0 |
| C(aromatic) | C(methylene) | C(ester) | O(carbonyl) | 85.0 |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory for more accurate energy calculations, albeit at a greater computational expense. niscpr.res.in These methods are crucial for obtaining precise predictions of properties like heats of formation, reaction energies, and ionization potentials. For this compound, high-accuracy ab initio calculations could be employed to refine the energies of different conformers identified by DFT, providing a more reliable picture of their relative stabilities. They are also the gold standard for benchmarking the accuracy of less computationally demanding methods like DFT.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. unimi.it By solving Newton's equations of motion, MD simulations can explore the conformational landscape of flexible molecules like this compound in different environments, such as in a solvent. ucl.ac.uk Force fields like the General Amber Force Field (GAFF) are often used to model organic molecules in these simulations. ucl.ac.uk
An MD simulation would reveal the preferred conformations of the tert-butoxy-2-oxoethyl side chain, the rotational freedom of the carboxylic acid group, and how these are influenced by interactions with solvent molecules. rsc.orgresearchgate.net Furthermore, simulations of multiple molecules can shed light on intermolecular interactions, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups, a common feature of benzoic acids. unimi.itucl.ac.uk This analysis helps in understanding how the molecule behaves in solution and how it might interact with other molecules or aggregate. researchgate.net
Mechanistic Studies through Computational Modeling of Reaction Pathways
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying the lowest energy pathways from reactants to products. buketov.edu.kz For this compound, this could involve modeling reactions such as the ester hydrolysis of the tert-butyl ester group or the proton transfer from the carboxylic acid.
Using DFT methods, researchers can locate the transition state structures for these reactions and calculate the associated activation energies. buketov.edu.kzresearchgate.net This information provides a quantitative measure of the reaction's feasibility and rate. For instance, modeling the proton exchange between the carboxylic acid group and a base would reveal the geometric changes and energy profile of the reaction, clarifying whether the mechanism is concerted or stepwise. buketov.edu.kz
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physical properties. These models use molecular descriptors—numerical values that encode structural, electronic, or steric features—to predict properties without the need for direct measurement.
For this compound, QSPR models could be developed to predict properties such as its acidity (pKa), solubility, or boiling point. The model would be built using a dataset of related benzoic acid derivatives with known properties. Descriptors for this compound, such as Hammett constants (σ) for the meta-substituted side chain, could be used to predict its pKa relative to benzoic acid itself. mdpi.com This approach is valuable for screening and predicting the physical characteristics of novel compounds based solely on their computed molecular structure.
Strategic Applications of 3 2 Tert Butoxy 2 Oxoethyl Benzoic Acid in Complex Chemical Synthesis
Role as a Key Intermediate in Multi-Step Organic Synthesis
3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid serves as a pivotal intermediate in a variety of multi-step synthetic sequences. Its utility is primarily derived from the ability to selectively deprotect the tert-butyl ester group under acidic conditions to reveal a carboxylic acid, or to activate the existing carboxylic acid group for amide or ester formation while the tert-butyl ester remains intact. This differential reactivity is fundamental to its application in the synthesis of complex target molecules.
One notable application is in the synthesis of isoindolinone derivatives. In this context, the carboxylic acid moiety of this compound can be converted to an amide, which then undergoes intramolecular cyclization to form the isoindolinone core. The tert-butyl ester can be subsequently hydrolyzed to provide a carboxylic acid functionality for further elaboration.
Furthermore, this compound has been employed as an intermediate in the preparation of various pharmacologically active molecules. For instance, it has been utilized in the synthesis of potent and selective inhibitors of human non-pancreatic secretory phospholipase A2 (hnps-PLA2). The synthetic route leverages the carboxylic acid for amide bond formation with a sulfonamide moiety, while the tert-butyl ester is carried through several steps before its eventual removal.
Utilization in Total Synthesis of Natural Products or Complex Molecules (as a synthetic building block)
While specific examples of the total synthesis of naturally occurring products using this compound as a key building block are not extensively documented in readily available literature, its structural motif is present in various complex synthetic targets. Its utility as a bifunctional building block makes it an attractive starting material for the synthesis of molecules with a substituted benzene (B151609) ring bearing two distinct carboxylic acid-derived functionalities.
The general strategy for its incorporation would involve the selective functionalization of the carboxylic acid and the tert-butyl ester. For example, the carboxylic acid could be used as a handle to attach the benzoic acid moiety to a larger molecular scaffold, while the tert-butyl ester protects a latent carboxylic acid that can be unmasked at a later stage for further transformations. This approach is particularly useful in the convergent synthesis of complex molecules where large fragments are assembled in the final stages.
Application in Polymer Chemistry and Material Science (as a monomer or building block for functional materials)
In the realm of polymer chemistry and material science, this compound holds potential as a monomer for the synthesis of functional polymers. The presence of two distinct functional groups allows for its incorporation into polymer backbones or as a pendant group, imparting specific properties to the resulting material.
For instance, the carboxylic acid can be used for polymerization reactions, such as polycondensation, to form polyesters or polyamides. The tert-butyl ester group would then be available for post-polymerization modification. The hydrolysis of the tert-butyl ester groups along the polymer chain would introduce carboxylic acid functionalities, which can alter the solubility, hydrophilicity, and metal-ion binding capabilities of the polymer.
This strategy can be employed to create materials with tunable properties for applications in drug delivery, where the acidic environment of a tumor could trigger the cleavage of the tert-butyl ester and subsequent release of a therapeutic agent. Additionally, the carboxylic acid groups can serve as anchoring points for cross-linking or for the attachment of other functional molecules.
Use in Catalyst Design and Ligand Synthesis (as a precursor)
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of custom-designed ligands for metal catalysts. Ligands play a crucial role in determining the activity, selectivity, and stability of a catalyst. The ability to introduce specific functionalities onto a ligand scaffold is therefore of paramount importance.
The carboxylic acid group of this compound can be used to couple the molecule to a larger ligand framework, while the tert-butyl ester can be deprotected to reveal a carboxylic acid that can act as a coordinating group for a metal center. Alternatively, the carboxylic acid can be reduced to an alcohol or converted to an amine, providing different types of coordinating atoms.
This modular approach allows for the systematic variation of the ligand structure and the fine-tuning of the electronic and steric properties of the resulting metal complex. Such tailored catalysts can find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Integration into Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The design of molecules that can self-assemble into well-defined, ordered structures is a key aspect of this field. This compound and its derivatives are attractive building blocks for the construction of supramolecular assemblies.
The carboxylic acid group is a well-known hydrogen-bonding motif that can drive the formation of dimers or extended one-dimensional chains. The bulky tert-butyl group can influence the packing of the molecules in the solid state and can be used to control the dimensionality of the resulting supramolecular architecture.
Furthermore, the deprotection of the tert-butyl ester to a carboxylic acid can be used as a trigger to induce a change in the self-assembly behavior. For example, a molecule might be soluble and non-aggregating with the ester group intact, but upon its removal, the resulting dicarboxylic acid could become less soluble and self-assemble into nanofibers, gels, or other ordered structures. This stimuli-responsive behavior is of interest for the development of "smart" materials that can respond to changes in their environment.
Advanced Analytical Methodologies and Quality Control for Research Grade Samples
Method Development for Quantitative Analysis in Complex Chemical Matrices
The accurate quantification of "3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid" within complex chemical matrices, such as reaction mixtures or biological samples, is crucial for understanding its behavior and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and versatility. wjpmr.com
Method development for a robust HPLC analysis involves the systematic optimization of several key parameters:
Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like "this compound". researchgate.net The choice of column dimensions and particle size will influence the efficiency and speed of the analysis.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). helixchrom.com The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic analyte. For instance, a mobile phase of 0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (60:40 v/v) has been used for the analysis of similar benzoic acid derivatives. thaiscience.info The gradient elution, where the proportion of the organic modifier is varied over time, is often employed to achieve optimal separation of the target compound from matrix components. ekb.eg
Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to a value where the analyte exhibits maximum absorbance, ensuring high sensitivity. researchgate.net A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. thaiscience.info
Sample Preparation: The extraction of "this compound" from the matrix is a critical step. A mixture of methanol and water has been shown to be an effective extraction solvent for related compounds. thaiscience.info
The validation of the developed HPLC method is essential and is performed according to the International Conference on Harmonisation (ICH) guidelines. ekb.eg This includes assessing the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). thaiscience.info
Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Trace Impurity Profiling and Identification
The presence of impurities, even at trace levels, can significantly impact the outcome of research studies. Therefore, a thorough impurity profile of research-grade "this compound" is required. Impurities can originate from starting materials, side reactions, or degradation of the final product.
The HPLC methods developed for quantitative analysis can often be adapted for impurity profiling by adjusting the gradient and run time to ensure the elution and detection of all potential impurities. ekb.eg The use of a high-resolution mass spectrometer (HRMS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown impurities. bldpharm.com HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the impurities.
Potential impurities in "this compound" could include:
Starting materials: Unreacted 3-carboxyphenylacetic acid or tert-butanol (B103910).
Side products: Isomeric byproducts or products from over-reaction.
Degradation products: Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, or decarboxylation under thermal stress. researchgate.netnih.gov
Forced degradation studies, where the compound is subjected to stress conditions such as heat, acid, base, and oxidation, can be performed to intentionally generate degradation products and validate the stability-indicating nature of the analytical method. researchgate.net
Table 2: Potential Impurities and their Characterization
| Potential Impurity | Origin | Analytical Technique for Identification |
| 3-Carboxyphenylacetic acid | Starting material / Hydrolysis | HPLC, LC-MS |
| Di-tert-butyl 3,3'-(1,2-dioxoethane-1,2-diyl)dibenzoate | Side reaction | LC-MS, NMR |
| 3-(2-Hydroxy-2-oxoethyl)benzoic acid | Hydrolysis | HPLC, LC-MS |
Chiral Separation Techniques for Enantiomeric Excess Determination (if applicable to synthetic transformations)
The molecule "this compound" itself is achiral and does not possess a stereocenter. Therefore, chiral separation techniques for the determination of enantiomeric excess are not directly applicable to the final compound.
However, if any of the synthetic transformations used to prepare this compound involve chiral intermediates or catalysts, then chiral analysis of those intermediates would be necessary to ensure the stereochemical integrity of the synthetic route. Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP) that can differentiate between enantiomers. The choice of CSP and mobile phase is critical for achieving separation.
High-Throughput Screening Methodologies for Reaction Optimization
High-throughput screening (HTS) methodologies can be employed to rapidly optimize the synthesis of "this compound". HTS involves performing a large number of reactions in parallel, typically in microplate format, allowing for the rapid evaluation of various reaction parameters.
Key aspects of applying HTS to the synthesis of this compound include:
Reaction Miniaturization: Reactions are carried out on a small scale (microliter to milliliter) in 96-well or 384-well plates.
Automated Liquid Handling: Robotic systems are used for the precise and rapid dispensing of reagents and solvents.
Rapid Analysis: A fast analytical technique is required to determine the outcome of each reaction. For the synthesis of "this compound," this could involve:
LC-MS: Provides both quantification of the product and identification of byproducts.
UV-Vis Spectroscopy: A simpler and faster method if the product has a unique absorbance profile compared to the starting materials and byproducts.
A typical HTS workflow for optimizing the esterification of 3-carboxyphenylacetic acid with tert-butanol would involve screening different catalysts, solvents, temperatures, and reaction times. The data generated from the HTS experiment would then be used to identify the optimal conditions for the synthesis. researchgate.netresearchgate.net
Table 3: Parameters for High-Throughput Screening of Esterification
| Parameter | Variables Screened |
| Catalyst | DMAP, DCC, EDC/HOBt, etc. |
| Solvent | Dichloromethane (B109758), THF, Acetonitrile, etc. |
| Temperature | Room Temperature, 40 °C, 60 °C |
| Reaction Time | 1h, 4h, 12h, 24h |
By employing these advanced analytical methodologies and quality control procedures, researchers can ensure the quality and consistency of "this compound" used in their studies, leading to more reliable and reproducible scientific outcomes.
Future Perspectives and Emerging Research Directions for 3 2 Tert Butoxy 2 Oxoethyl Benzoic Acid
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
While classical methods for creating arylpropanoic acids, such as the malonic ester synthesis, remain effective, future research will likely focus on more efficient, selective, and sustainable alternatives. mdpi.com The structure of 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid lends itself to modern synthetic strategies that offer improvements in yield, atom economy, and environmental impact.
Promising future synthetic approaches include:
Palladium-Catalyzed Cross-Coupling Reactions: Modern catalysis offers a powerful toolkit for C-C bond formation. A prospective route could involve a two-step, one-pot sequence featuring a Heck coupling of an appropriate aryl bromide with ethylene (B1197577), followed by a hydroxycarbonylation step. mdpi.com This type of cascade reaction is highly efficient and avoids the need for isolating intermediates. mdpi.com
Biocatalytic Approaches: Green chemistry principles are increasingly guiding synthetic design. The use of enzymes as catalysts offers high selectivity under mild conditions. For arylpropanoic acids, engineered esterases have been successfully employed for the kinetic resolution of racemic esters to produce enantiomerically pure non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A similar biocatalytic resolution could be developed for esters of 3-(carboxymethyl)benzoic acid to yield chiral versions of the target molecule or its derivatives, a process that is both economical and environmentally friendly. nih.gov
C-H Activation: Direct functionalization of C-H bonds is a frontier in organic synthesis that minimizes pre-functionalization steps. Future research could explore the direct carboxymethylation of 3-bromobenzoic acid derivatives, streamlining the synthesis and reducing waste.
| Synthetic Strategy | Description | Novelty/Sustainability Aspect | Potential for this compound |
| Malonic Ester Synthesis | A classic method involving the alkylation of diethyl malonate with a benzyl (B1604629) halide followed by hydrolysis and decarboxylation. mdpi.com | Well-established and versatile. | Adaptable for the synthesis of the parent aryl di-acid, which can then be selectively esterified. |
| Palladium-Catalyzed Cascade | A sequence of Heck coupling with ethylene and subsequent hydroxycarbonylation of the resulting styrene. mdpi.com | High efficiency, regioselectivity, and can be performed in one pot. | Could provide a direct and atom-economical route to the arylpropanoic acid core. |
| Biocatalytic Kinetic Resolution | Use of engineered enzymes, like esterases, to selectively hydrolyze one enantiomer of a racemic ester. nih.gov | Green chemistry approach, high enantioselectivity, mild reaction conditions. | Could be used to produce enantiomerically pure versions of the compound for chiral applications. |
Development of Advanced Derivatization Strategies for Enhanced Functionality
The true potential of this compound lies in its role as a molecular building block. The tert-butyl ester acts as a protecting group, allowing for selective reactions at the free carboxylic acid moiety. Subsequent deprotection of the ester reveals a second carboxylic acid, enabling further functionalization.
Future research will likely focus on sophisticated derivatization strategies:
Synthesis of Bioactive Molecules: The free carboxylic acid can be converted into a wide range of functional groups, such as amides, esters, and acyl hydrazones. orientjchem.orgresearchgate.net This allows for the creation of libraries of new compounds for screening for biological activities, including anti-inflammatory, antibacterial, or anticonvulsant properties. orientjchem.orgresearchgate.net
Introduction of Analytical Handles: For applications in metabolomics or diagnostics, derivatization is used to enhance analytical performance. nih.gov Reagents like 4-bromo-N-methylbenzylamine (4-BNMA) or 4-(2-(trimethylammonio)ethoxy)benzeneaminium (4-APC) can be coupled to the carboxylic acid. nih.govnih.gov These tags improve chromatographic retention and introduce a permanent charge or a specific isotopic pattern (like from bromine) for highly sensitive and specific detection by mass spectrometry. nih.govnih.gov
Creation of Bifunctional Linkers: Removal of the tert-butyl protecting group yields 3-(carboxymethyl)benzoic acid. This di-acid can serve as a versatile linker in materials science. One advanced strategy involves converting one carboxylic acid group into an amine by coupling with a half-protected diamine, creating a heterobifunctional linker for complex molecular architectures. thermofisher.com
| Derivatization Strategy | Target Functional Group | Purpose / Enhanced Functionality | Example Reagent/Method |
| Amide/Ester Formation | Free Carboxylic Acid | Creation of new chemical entities for bioactivity screening. orientjchem.orgresearchgate.net | Coupling with various amines or alcohols using carbodiimide (B86325) activators (e.g., EDC). nih.gov |
| Analytical Tagging | Free Carboxylic Acid | Improved detection and quantification in LC-MS analysis. nih.govnih.gov | 4-APEBA, 4-bromo-N-methylbenzylamine (4-BNMA). nih.govnih.gov |
| Fluorophore Labeling | Free Carboxylic Acid | Enables fluorescence-based detection and imaging. | Fluorescent hydrazides or amines after activation of the acid. thermofisher.com |
| Polymer Monomer Synthesis | Both Carboxylic Acids (after deprotection) | Serves as a monomer for creating specialty polyesters or polyamides. | Polycondensation reactions with diols or diamines. |
| Heterobifunctional Linker | Both Carboxylic Acids (after deprotection) | Creates linkers with orthogonal reactivity for bioconjugation or materials synthesis. | Selective conversion of one acid to an amine. thermofisher.com |
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of a molecule's behavior is crucial for designing its applications. Future research will employ a synergistic combination of advanced spectroscopic and computational methods to probe the properties of this compound at a molecular level.
Solution-Phase Dynamics: The interplay between solute and solvent molecules governs reactivity and self-assembly. A combination of Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations can be used to investigate hydrogen bonding, dimer formation, and π-π stacking interactions in various solvents. ucl.ac.uk This is particularly relevant for understanding its behavior in reaction media or biological environments.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool for elucidating electronic structure and predicting reactivity. scielo.org.za For this molecule, DFT can be used to calculate properties like frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. scielo.org.za These calculations can predict the most reactive sites, rationalize spectroscopic data, and guide the design of new derivatives. nih.govresearchgate.net
Interfacial Characterization: For applications in materials science, understanding how the molecule behaves at interfaces is key. Advanced techniques like nanoscale infrared spectroscopy can probe the coordination chemistry and orientation of the carboxylic acid group when the molecule is part of a self-assembled monolayer on a surface, for instance, in its potential use as an inhibitor in atomic layer deposition. nih.gov
| Technique | Information Gained | Relevance to Future Research |
| Molecular Dynamics (MD) Simulations | Provides atomistic insight into solution-phase behavior, including self-association and solvent interactions. ucl.ac.uk | Predicting solubility, aggregation, and conformational preferences to optimize reaction conditions or formulation. |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and theoretical vibrational spectra. scielo.org.zaresearchgate.net | Guiding derivative design, understanding reaction mechanisms, and interpreting experimental spectroscopic data. |
| 2D NMR Spectroscopy (e.g., NOESY, HMBC) | Elucidation of through-space and through-bond correlations to confirm structure and determine conformation. | Unambiguous characterization of new derivatives and understanding their 3D structure in solution. |
| Nanoscale Infrared Spectroscopy | Probing the chemical structure and coordination at buried interfaces. nih.gov | Characterizing self-assembled monolayers for applications in electronics or surface functionalization. |
Expanding Applications in Niche Areas of Organic and Materials Chemistry
The unique structure of this compound makes it an attractive candidate for development in several specialized areas beyond a simple synthetic intermediate.
Organic Electronics: Benzoic acid derivatives have been explored as additives to control the crystal growth and orientation of organic semiconductors in thin-film transistors. researchgate.net The interplay of the aromatic ring and the carboxylic acid headgroup can influence the morphology of the active layer. researchgate.net This compound and its derivatives could be investigated for their ability to modulate the performance of solution-processed organic electronic devices.
Area-Selective Deposition: In semiconductor manufacturing, there is a growing need for bottom-up fabrication techniques. Benzoic acid and its derivatives have been shown to form self-assembled monolayers that can act as inhibitors for area-selective atomic layer deposition (AS-ALD), a process for creating patterned thin films with atomic-scale precision. nih.gov The structure of this compound could be tailored to optimize surface binding and blocking efficiency.
Supramolecular Chemistry and MOFs: After deprotection, the resulting di-acid is a prime candidate for a "linker" or "strut" in the construction of metal-organic frameworks (MOFs) or hydrogen-bonded supramolecular assemblies. The defined angle between the two carboxylic acid groups could lead to the formation of predictable and porous network structures with applications in gas storage, separation, or catalysis.
| Niche Application Area | Relevant Molecular Feature | Potential Function |
| Organic Semiconductors | Aromatic core and carboxylic acid headgroup. | Additive to control crystal growth and morphology of the active semiconductor layer. researchgate.net |
| Atomic Layer Deposition (ALD) | Carboxylic acid for surface binding. | Forms a self-assembled monolayer to act as a surface inhibitor for area-selective deposition. nih.gov |
| Metal-Organic Frameworks (MOFs) | Rigid di-acid structure (after deprotection). | Serves as an organic linker to connect metal nodes, forming a porous crystalline material. |
| Specialty Polymers | Di-acid functionality (after deprotection). | Monomer for the synthesis of polyesters or polyamides with specific thermal or mechanical properties. |
Integration with Automated Synthesis and Machine Learning in Chemical Research
The pace of chemical discovery is being accelerated by the integration of data science and automation. Future research on this compound and its derivatives will benefit significantly from these technologies.
Reaction Prediction and Optimization: Machine learning (ML) models, trained on vast reaction databases, can predict the most likely outcome of a chemical transformation. nih.govmedium.com Both template-based and template-free deep learning models can be used to suggest optimal reagents, catalysts, and conditions for synthesizing or derivatizing this compound, reducing the number of experiments needed. mi-6.co.jprsc.org
Automated Synthesis: The reaction conditions predicted by ML algorithms can be implemented on automated synthesis platforms. These robotic systems can perform numerous experiments in parallel, enabling high-throughput screening of reaction conditions or the rapid generation of a library of derivatives for testing.
Property Prediction: ML is not limited to reactions; it can also predict molecular properties. Models can be trained to forecast the physicochemical properties (e.g., solubility, pKa) or even potential biological activity of hypothetical derivatives of this compound before they are ever made in a lab. This in silico screening allows researchers to prioritize the most promising candidates for synthesis. researchgate.net This creates a powerful, closed-loop research cycle: ML models design new derivatives, automated platforms synthesize and test them, and the resulting data is used to further train and improve the models. nih.gov
| Technology | Application in Research Cycle | Anticipated Impact |
| Machine Learning (Reaction Prediction) | Suggesting optimal conditions and reagents for synthesis and derivatization. medium.comrsc.org | Accelerated discovery of efficient reaction pathways; reduced experimental effort. |
| Automated Synthesis Platforms | High-throughput execution of experiments and generation of derivative libraries. | Faster validation of ML predictions; rapid creation of molecules for screening. |
| Machine Learning (Property Prediction) | In silico screening of virtual compounds for desired properties (e.g., bioactivity, material properties). researchgate.net | Prioritization of high-potential synthetic targets; focus of resources on the most promising candidates. |
| Active Learning | An ML strategy where the model suggests the most informative experiments to perform next to improve its own accuracy. nih.gov | Efficient exploration of the chemical space with a minimal number of experiments. |
Q & A
Q. In cross-coupling reactions, how does the tert-butoxy-oxoethyl group affect electronic and steric outcomes compared to meta- or para-substituted analogs?
- Methodological Answer : Ortho-substitution (as in this compound) introduces steric hindrance, reducing coupling efficiency in Pd-catalyzed reactions. Electronic effects are probed via Hammett plots (σ values) comparing reaction rates of ortho-, meta-, and para-substituted derivatives. Optimize conditions using bulky ligands (e.g., XPhos) to alleviate steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
